N-(3-benzamidophenyl)-3-methoxynaphthalene-2-carboxamide
Description
N-(3-benzamidophenyl)-3-methoxynaphthalene-2-carboxamide is an organic compound with the molecular formula C25H20N2O3 It is characterized by its complex structure, which includes a benzoylamino group, a phenyl ring, a methoxy group, and a naphthamide moiety
Properties
Molecular Formula |
C25H20N2O3 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(3-benzamidophenyl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20N2O3/c1-30-23-15-19-11-6-5-10-18(19)14-22(23)25(29)27-21-13-7-12-20(16-21)26-24(28)17-8-3-2-4-9-17/h2-16H,1H3,(H,26,28)(H,27,29) |
InChI Key |
NWFNTDKTCWRXMM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzamidophenyl)-3-methoxynaphthalene-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoylamino Intermediate: The reaction begins with the acylation of aniline with benzoyl chloride to form N-benzoylaniline.
Coupling with 3-Methoxy-2-naphthoic Acid: The N-benzoylaniline is then coupled with 3-methoxy-2-naphthoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzamidophenyl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoylamino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: The major products include aldehydes or carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: The major products are substituted derivatives of the original compound.
Scientific Research Applications
N-(3-benzamidophenyl)-3-methoxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-benzamidophenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with biological macromolecules, while the methoxy and naphthamide groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(benzoylamino)phenyl]-3-methoxybenzamide
- N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide
Uniqueness
N-(3-benzamidophenyl)-3-methoxynaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development.
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